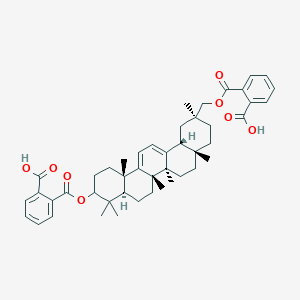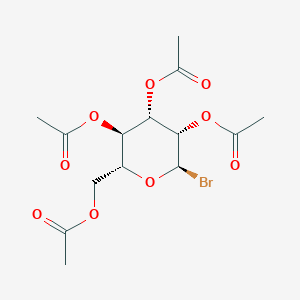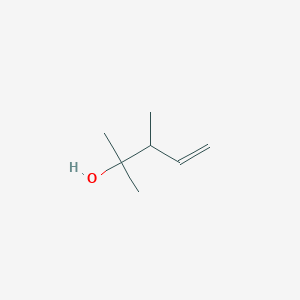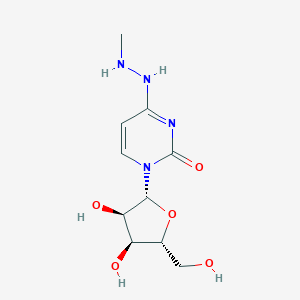
2-Nitrophenyl stearate
Overview
Description
2-Nitrophenyl stearate is an ester formed by the condensation of stearic acid, an 18-carbon long fatty acid, and 2-nitrophenol . This compound is known for its application as a substrate in enzymatic studies, particularly involving lipases and esterases. Its structure consists of a long hydrophobic chain (stearic acid) and a hydrophilic nitrophenol group, making it a valuable tool in biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Nitrophenyl stearate can be synthesized through the esterification of stearic acid with 2-nitrophenol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale esterification processes. These processes would likely utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield .
Chemical Reactions Analysis
Types of Reactions
2-Nitrophenyl stearate primarily undergoes hydrolysis reactions catalyzed by lipases and esterases. The hydrolysis reaction involves the cleavage of the ester bond, resulting in the formation of 2-nitrophenol and stearic acid.
Common Reagents and Conditions
Lipases and Esterases: These enzymes catalyze the hydrolysis of this compound.
Water: Acts as a nucleophile in the hydrolysis reaction.
Buffer Solutions: Maintain the pH at optimal levels for enzyme activity.
Major Products
2-Nitrophenol: A chromogenic compound that can be detected spectrophotometrically.
Stearic Acid: A fatty acid commonly found in various biological systems.
Scientific Research Applications
2-Nitrophenyl stearate is widely used in scientific research due to its role as a substrate for enzyme assays. Some of its applications include:
Enzyme Activity Studies: Used to measure the activity of lipases and esterases by monitoring the release of 2-nitrophenol.
Polymer Inclusion Membranes: Acts as a plasticizer to enhance the flexibility and stability of polymer inclusion membranes.
Biochemical Research: Helps in understanding the mechanisms of ester hydrolysis and the properties of enzymes involved in these reactions.
Mechanism of Action
The mechanism of action of 2-Nitrophenyl stearate involves its hydrolysis by lipases and esterases. These enzymes bind to the ester bond of this compound, forming an enzyme-substrate complex. A water molecule then acts as a nucleophile, attacking the carbonyl carbon of the ester bond, leading to its cleavage and the release of 2-nitrophenol and stearic acid.
Comparison with Similar Compounds
Similar Compounds
2-Nitrophenyl octyl ether: Another ester used in polymer inclusion membranes.
Butyl stearate: A plasticizer evaluated for its non-toxic nature and cost-effectiveness.
Phthalates, Adipates, and Sebacates: Common plasticizers used in various applications.
Uniqueness
2-Nitrophenyl stearate is unique due to its combination of a long hydrophobic chain and a hydrophilic nitrophenol group, making it particularly useful in enzyme assays. Its ability to act as a substrate for both lipases and esterases sets it apart from other similar compounds.
Properties
IUPAC Name |
(2-nitrophenyl) octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-24(26)29-23-20-18-17-19-22(23)25(27)28/h17-20H,2-16,21H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOFUYZAMTVGQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70401505 | |
| Record name | 2-Nitrophenyl stearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104809-27-0 | |
| Record name | 2-Nitrophenyl stearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















